molecular formula C13H15NO3 B6142449 4-cyclopentaneamidobenzoic acid CAS No. 54056-74-5

4-cyclopentaneamidobenzoic acid

Cat. No. B6142449
Key on ui cas rn: 54056-74-5
M. Wt: 233.26 g/mol
InChI Key: PQHFLDNXONVNSR-UHFFFAOYSA-N
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Patent
US04001218

Procedure details

4-Cyclopentanecarbonylamino-benzoic acid was prepared as described in Example 1B from 31.5 g (0.23 mol) of p-aminobenzoic acid and 17.3 g (0.23 mol) of cyclopropanecarboxylic acid chloride in the presence of triethylamine.
Quantity
31.5 g
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[CH:11]1([C:14](Cl)=[O:15])[CH2:13][CH2:12]1.[CH2:17](N(CC)CC)[CH3:18]>>[CH:11]1([C:14]([NH:1][C:2]2[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=2)=[O:15])[CH2:13][CH2:12][CH2:18][CH2:17]1

Inputs

Step One
Name
Quantity
31.5 g
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
17.3 g
Type
reactant
Smiles
C1(CC1)C(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)C(=O)NC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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